

The Discovery and Scientific History of Acylcarnitines: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Decanoyl-L-carnitine chloride*

Cat. No.: *B13350475*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylcarnitines, esters of carnitine and fatty acids, are pivotal molecules in cellular energy metabolism. Their primary role is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β -oxidation, a cornerstone of cellular energy production. The study of acylcarnitines has evolved from the initial discovery of carnitine to the use of advanced analytical techniques that have unveiled their significance as biomarkers for a host of inborn errors of metabolism. This technical guide provides an in-depth exploration of the discovery and scientific history of acylcarnitines, detailing the experimental methodologies that have defined the field and presenting quantitative data relevant to researchers and drug development professionals.

A Historical Perspective: From "Vitamin BT" to Metabolic Shuttles

The story of acylcarnitines begins with the discovery of their parent molecule, carnitine. In the early 20th century, scientists were actively investigating "accessory food factors," or vitamins, essential for growth and development.

The Discovery of Carnitine

In 1905, Russian scientists Gulewitsch and Krimberg first isolated a novel substance from muscle extracts, which they named "carnitine" from the Latin "carnis," meaning flesh. For several decades, its biological function remained elusive. It wasn't until the late 1940s that G. Fraenkel, while studying the nutritional requirements of the mealworm *Tenebrio molitor*, identified a previously unknown essential nutrient, which he termed "vitamin BT" (for *Tenebrio*). [1] Subsequent research revealed that vitamin BT was, in fact, identical to carnitine.[2] This discovery spurred further investigation into its physiological role.

Elucidating the Role in Fatty Acid Metabolism

The mid-20th century marked a turning point in understanding carnitine's function, largely due to the pioneering work of Irving B. Fritz and J. Bremer.

- **Irving B. Fritz's Contribution:** In the 1950s, Fritz demonstrated that carnitine stimulated the oxidation of long-chain fatty acids in isolated mitochondria.[3] His experiments showed that while mitochondria could readily oxidize short-chain fatty acids, the oxidation of long-chain fatty acids was dependent on the presence of carnitine. This led to the hypothesis that carnitine was involved in the transport of fatty acids into the mitochondrial matrix.[4]
- **J. Bremer's Research:** In the early 1960s, J. Bremer provided crucial evidence for Fritz's hypothesis. He demonstrated the enzymatic formation of palmitoylcarnitine from palmitoyl-CoA and carnitine and showed that mitochondria could oxidize palmitoylcarnitine.[5][6][7] This work solidified the concept of the "carnitine shuttle," where fatty acids are esterified to carnitine to form acylcarnitines for transport across the mitochondrial membrane.

Experimental Protocols: A Methodological Evolution

The analytical techniques used to study acylcarnitines have evolved dramatically, from early chromatographic methods to highly sensitive mass spectrometry-based assays.

Early Methods: Chromatography and Radioenzymatic Assays

Before the advent of mass spectrometry, researchers relied on less sophisticated but foundational techniques to separate and quantify carnitine and its esters.

Paper and Thin-Layer Chromatography: In the 1960s and 1970s, paper chromatography and thin-layer chromatography (TLC) were employed to separate carnitine from its acylated forms. These methods, while providing qualitative or semi-quantitative information, were laborious and lacked the resolution of modern techniques.

Detailed Methodology: Paper Chromatography for Acylcarnitine Separation (Circa 1970s)[\[8\]](#)

- **Sample Preparation:** Biological samples (e.g., tissue extracts, urine) were deproteinized, often using perchloric acid. The supernatant was then neutralized.
- **Chromatography:** The prepared sample was spotted onto chromatography paper. The paper was then placed in a chromatography tank containing a solvent system (e.g., a mixture of butanol, acetic acid, and water).
- **Development:** The solvent migrates up the paper by capillary action, separating the components of the sample based on their differential partitioning between the stationary phase (paper) and the mobile phase (solvent).
- **Visualization:** After drying, the chromatogram was sprayed with a reagent (e.g., iodine vapor or a specific indicator) to visualize the separated spots corresponding to carnitine and different acylcarnitines.
- **Quantification (Semi-quantitative):** The intensity and size of the spots could be compared to standards to estimate the relative amounts of each compound.

Radioenzymatic Assays: The development of radioenzymatic assays in the 1970s and 1980s provided a more quantitative approach. These assays relied on the enzymatic conversion of carnitine to a radiolabeled acylcarnitine in the presence of a radiolabeled acyl-CoA and carnitine acetyltransferase.

Detailed Methodology: Radioenzymatic Assay for Total Carnitine[\[9\]](#)[\[10\]](#)[\[11\]](#)

- **Sample Preparation:** Plasma or tissue homogenates were treated with an alkaline solution to hydrolyze all acylcarnitines to free carnitine. The sample was then neutralized.
- **Enzymatic Reaction:** The sample was incubated with a reaction mixture containing:

- Carnitine acetyltransferase (CAT)
- Radiolabeled acetyl-CoA (e.g., [1-¹⁴C]acetyl-CoA)
- A trapping agent for the coenzyme A (CoA) produced, to drive the reaction to completion.
- Separation: The reaction mixture was passed through an anion-exchange column. The unreacted, negatively charged [¹⁴C]acetyl-CoA was retained by the column, while the newly formed, positively charged [¹⁴C]acylcarnitine passed through.
- Detection: The radioactivity of the eluate containing [¹⁴C]acylcarnitine was measured using a scintillation counter.
- Quantification: The amount of radioactivity was proportional to the initial amount of total carnitine in the sample. By omitting the initial hydrolysis step, free carnitine could be measured, and the amount of esterified carnitine (total acylcarnitines) could be calculated by subtraction.

The Modern Era: Tandem Mass Spectrometry

The introduction of tandem mass spectrometry (MS/MS) in the 1990s revolutionized the analysis of acylcarnitines.^[12] This technique allows for the rapid, sensitive, and simultaneous quantification of a wide range of acylcarnitines from a small biological sample, such as a dried blood spot.^{[13][14][15]}

Detailed Methodology: Acylcarnitine Profiling by Tandem Mass Spectrometry from Dried Blood Spots^{[13][16]}

- Sample Collection and Preparation: A small blood sample is collected via a heel prick and spotted onto a filter paper card (Guthrie card). A small disc is punched from the dried blood spot.
- Extraction: The disc is placed in a microplate well, and an extraction solution containing a mixture of organic solvents (e.g., methanol or acetonitrile) and stable isotope-labeled internal standards for each acylcarnitine is added. The plate is agitated to extract the acylcarnitines.
- Derivatization (Optional but common): The extracted acylcarnitines are often derivatized (e.g., butylation) to improve their ionization efficiency and chromatographic behavior. This

involves incubating the dried extract with an acidic alcohol (e.g., 3N HCl in n-butanol) at an elevated temperature.

- Analysis by Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS):
 - Ionization: The derivatized sample is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates protonated molecular ions ($[M+H]^+$) of the acylcarnitine butyl esters.
 - Precursor Ion Scanning: The tandem mass spectrometer is operated in precursor ion scan mode. All acylcarnitine butyl esters produce a common fragment ion at m/z 85 upon collision-induced dissociation (CID). The first mass analyzer (Q1) scans a range of parent ion masses, while the second mass analyzer (Q3) is set to only detect the m/z 85 fragment. This allows for the specific detection of all acylcarnitines in the sample.
- Data Analysis and Quantification: The intensity of the signal for each acylcarnitine is compared to the intensity of its corresponding stable isotope-labeled internal standard. This allows for accurate quantification of the concentration of each acylcarnitine in the original blood spot.

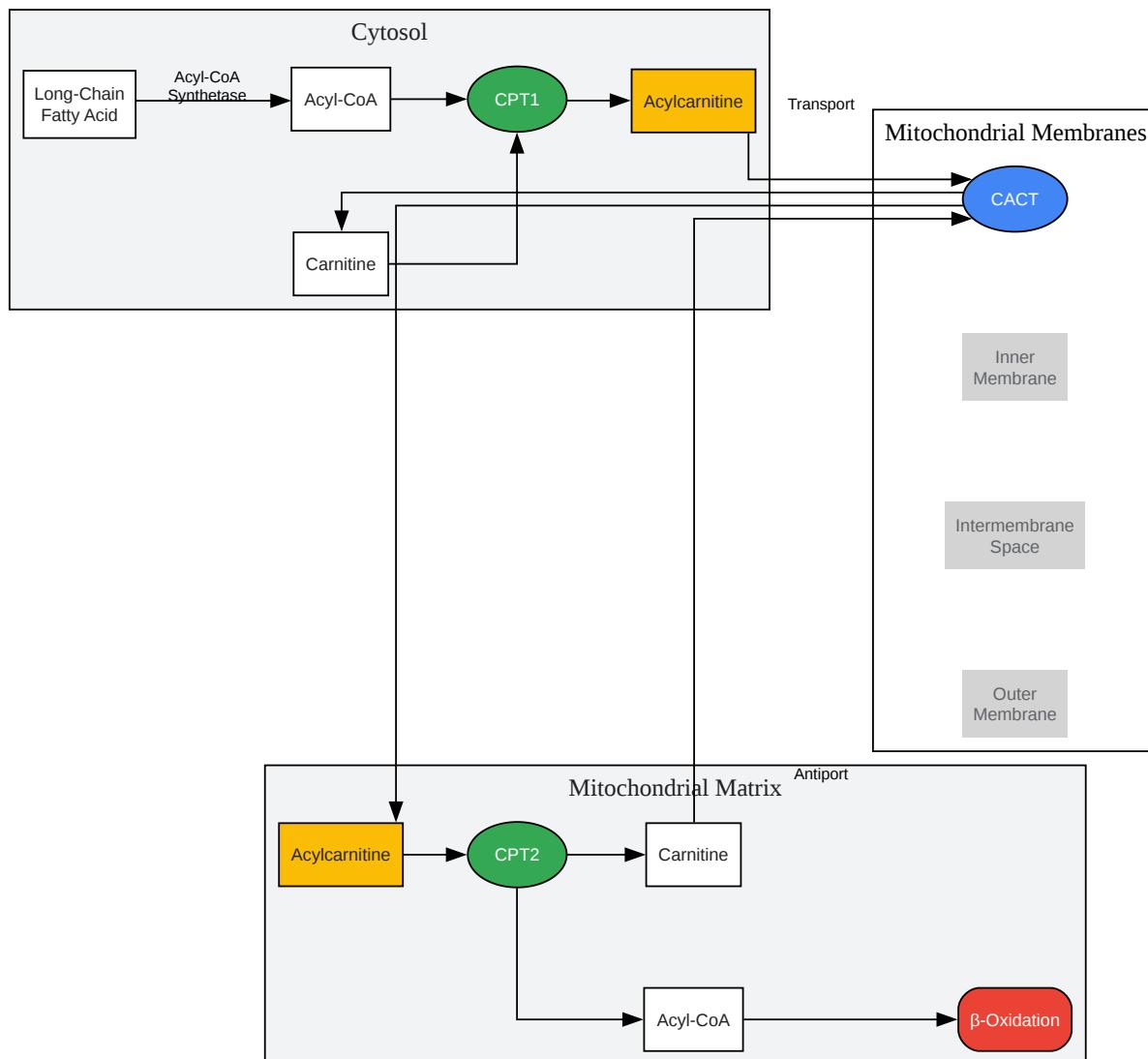
Quantitative Data in Health and Disease

Acylcarnitine profiling has become an indispensable tool in the diagnosis and monitoring of inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidemias. The accumulation of specific acylcarnitines serves as a diagnostic biomarker for these conditions.

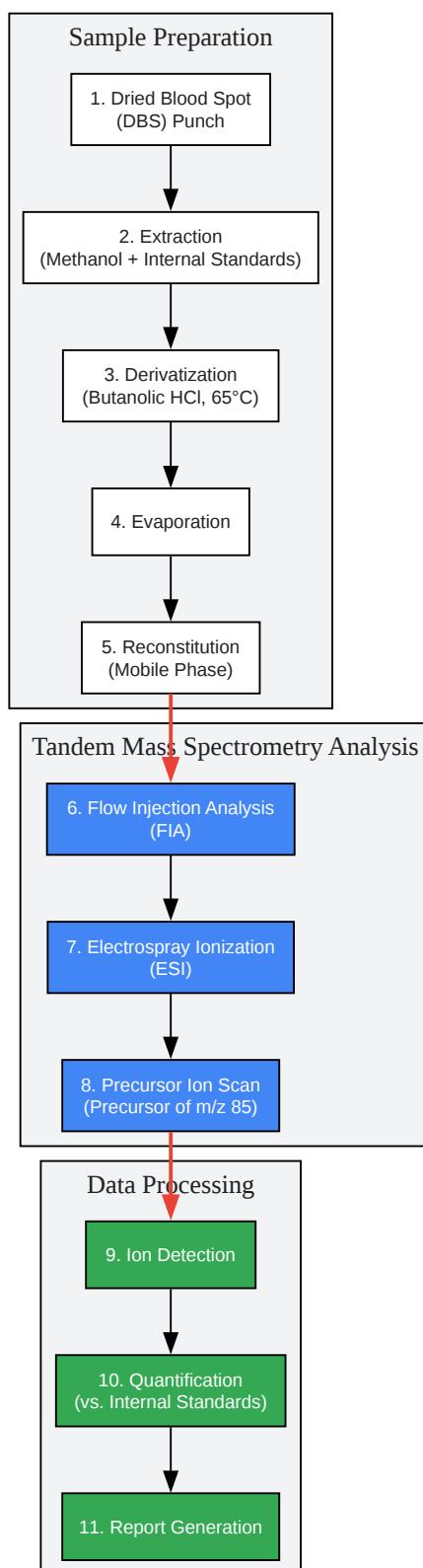
Table 1: Plasma Acylcarnitine Reference Ranges in Healthy Individuals (nmol/mL)

Acylcarnitine	≤7 days	8 days-7 years	≥8 years
Free Carnitine (C0)	Varies by lab	Varies by lab	Varies by lab
Acetyl carnitine (C2)	2.14-15.89	2.00-27.57	2.00-17.83
Propionyl carnitine (C3)	<0.55	<1.78	<0.88
Butyrylcarnitine (C4)	<0.23	<0.72	<0.32
Isovalerylcarnitine (C5)	<0.18	<0.54	<0.30
Hexanoylcarnitine (C6)	<0.07	<0.16	<0.10
Octanoylcarnitine (C8)	<0.11	<0.18	<0.13
Decanoylcarnitine (C10)	<0.11	<0.22	<0.19
Dodecanoylcarnitine (C12)	<0.10	<0.19	<0.19
Tetradecanoylcarnitine (C14)	<0.14	<0.31	<0.41
Hexadecanoylcarnitine (C16)	0.22-1.28	0.31-2.20	0.40-2.32
Octadecenoylcarnitine (C18:1)	0.21-1.22	0.31-2.18	0.38-2.17
Octadecanoylcarnitine (C18)	0.11-0.61	0.15-0.90	0.17-0.93

Source: Mayo Clinic Laboratories[[17](#)]


Table 2: Characteristic Acylcarnitine Elevations in Inborn Errors of Metabolism

Disorder	Key Elevated Acylcarnitines	Typical Plasma Concentrations in Affected Individuals
Fatty Acid Oxidation Disorders		
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency	C8, C6, C10, C10:1	C8: >0.3 μM[12][18]
Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency	C14:1, C14, C14:2, C12	C14:1: >1 μmol/L (in newborns)[19]
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency	C16-OH, C18:1-OH, C18-OH	C18:1-OH: 0.56 ± 0.52 μmol/L[20]
Carnitine Palmitoyltransferase I (CPT-I) Deficiency	Increased Free Carnitine (C0), Decreased long-chain acylcarnitines	Total Carnitine: 70-170 μmol/L[4]
Carnitine Palmitoyltransferase II (CPT-II) Deficiency	C16, C18:1, C18	Markedly elevated long-chain acylcarnitines[1][21]
Carnitine-Acylcarnitine Translocase (CACT) Deficiency	C16, C18:1, C18	Markedly elevated long-chain acylcarnitines[14][22]
Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency	C4	Elevated, but can be variable[23][24]
Organic Acidemias		
Propionic Acidemia	C3	C3: 11,028 - 23,930 nmol/L[25]
Methylmalonic Acidemia	C3, C4-DC (methylmalonylcarnitine)	Elevated C3[13][26]
Isovaleric Acidemia	C5	Elevated C5[7]
Glutaric Acidemia Type I	C5-DC (glutarylcarinidine)	Elevated C5-DC[7]


Glutaric Aciduria Type II (MADD)	C4, C5, C6, C8, C10, C12, C14:1, C16, C18:1	Broad elevation of multiple acylcarnitines[3][15]
3-Hydroxy-3-Methylglutaryl- CoA (HMG) Lyase Deficiency	C5-OH, C6-DC	Elevated C5-OH[27][28]
Multiple Carboxylase Deficiency	C3, C5-OH	Concurrent elevation of C3 and C5-OH[13][29]

Visualizing Acylcarnitine Metabolism and Analysis

Diagrams are essential for understanding the complex signaling pathways and experimental workflows in acylcarnitine research.

[Click to download full resolution via product page](#)

Caption: The Carnitine Shuttle Pathway.

[Click to download full resolution via product page](#)

Caption: Acylcarnitine Analysis Workflow by Tandem Mass Spectrometry.

Conclusion

The scientific journey of acylcarnitines, from their origins as an obscure "vitamin" to their central role as biomarkers in modern medicine, highlights the remarkable progress in our understanding of metabolic biochemistry. The development of sophisticated analytical techniques, particularly tandem mass spectrometry, has been instrumental in this journey, enabling the diagnosis of numerous inborn errors of metabolism and paving the way for further research into the broader physiological and pathological roles of these fascinating molecules. For researchers and drug development professionals, a thorough understanding of the history, analytical methodologies, and quantitative data associated with acylcarnitines is essential for advancing the diagnosis, treatment, and prevention of metabolic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Orphanet: Carnitine palmitoyltransferase II deficiency [orpha.net]
- 2. researchgate.net [researchgate.net]
- 3. informnetwork.org [informnetwork.org]
- 4. Carnitine-acylcarnitine translocase deficiency - Wikipedia [en.wikipedia.org]
- 5. Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Paper chromatography and bioautography of L-carnitine and its acyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bevital.no [bevital.no]
- 10. Hyperprolinemia in Type 2 Glutaric Aciduria and MADD-Like Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mini-Review: Short-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [metabolicsupportuk.org](#) [metabolicsupportuk.org]
- 13. Biochemical signatures mimicking multiple carboxylase deficiency in children with mutations in MT-ATP6 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carnitine-acylcarnitine translocase deficiency, clinical, biochemical and genetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Multiple Acyl-CoA Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. [researchgate.net](#) [researchgate.net]
- 17. Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Blood Spot Disorders: Metabolic Disorders, Acylcarnitine Profile - MN Dept. of Health [health.state.mn.us]
- 19. [omjournal.org](#) [omjournal.org]
- 20. [researchgate.net](#) [researchgate.net]
- 21. Carnitine palmitoyltransferase II deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 22. Carnitine-Acylcarnitine Translocase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Short-Chain Acyl-CoA Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Orphanet: Short chain acyl-CoA dehydrogenase deficiency [orpha.net]
- 25. Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 26. Carnitine palmitoyltransferase II deficiency - Wikipedia [en.wikipedia.org]
- 27. 3-Hydroxy-3-Methylglutaryl-CoA Lyase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 28. 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Lyase Deficiency Journal of Clinical Practice and Research [jcpres.com]
- 29. Partial Biotinidase Deficiency Revealed Imbalances in Acylcarnitines Profile at Tandem Mass Spectrometry Newborn Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [The Discovery and Scientific History of Acylcarnitines: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13350475#discovery-and-scientific-history-of-acylcarnitines>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com